molecular formula C11H17N3O2 B13188838 tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate

tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate

Cat. No.: B13188838
M. Wt: 223.27 g/mol
InChI Key: MDDODAUUWDKKCI-UHFFFAOYSA-N
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Description

tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate is an organic compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . It is a derivative of imidazo[4,5-c]pyridine, a bicyclic structure that combines an imidazole ring with a pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate typically involves the reaction of imidazo[4,5-c]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-7-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)7-4-12-5-8-9(7)14-6-13-8/h6-7,12H,4-5H2,1-3H3,(H,13,14)

InChI Key

MDDODAUUWDKKCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC2=C1N=CN2

Origin of Product

United States

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